Thalidomide-O-PEG6-NHS ester is classified as an E3 ligase ligand-linker conjugate. It is synthesized from thalidomide and is utilized primarily in research settings related to drug development and biochemistry. The compound's structure allows it to participate in various biochemical reactions, particularly those involving the modification of proteins through conjugation processes.
The synthesis of Thalidomide-O-PEG6-NHS ester typically involves the following steps:
The molecular formula for Thalidomide-O-PEG6-NHS ester is , with a molecular weight of approximately 619.6 Da. The structure features:
The three-dimensional conformation of this compound allows for specific interactions with target proteins, making it suitable for applications in targeted protein degradation technologies.
Thalidomide-O-PEG6-NHS ester participates in several key reactions:
The mechanism of action for Thalidomide-O-PEG6-NHS ester primarily revolves around its ability to target cereblon, a substrate receptor within the cullin-RING ligase 4 complex. Upon binding to cereblon:
Research indicates that cereblon plays a pivotal role not only in mediating the effects of thalidomide but also in determining the specificity of drug action based on structural variations among thalidomide derivatives .
Thalidomide-O-PEG6-NHS ester exhibits several notable physical and chemical properties:
Thalidomide-O-PEG6-NHS ester has several significant applications in scientific research:
This compound represents a critical tool in modern biochemistry and pharmacology, facilitating advancements in targeted therapies and protein manipulation techniques .
E3 ubiquitin ligases serve as the central catalytic engines of PROTAC-mediated protein degradation, enabling the transfer of ubiquitin molecules onto specific target proteins. This tagging marks them for destruction by the proteasome. Among the ~600 human E3 ligases, cereblon (CRBN) has emerged as a premier PROTAC recruitment target due to its druggable binding pocket and well-characterized ligands derived from immunomodulatory imide drugs (IMiDs) like thalidomide [2]. Thalidomide-O-PEG6-NHS ester incorporates a cereblon-binding thalidomide derivative, exploiting CRBN's ubiquitination machinery to degrade target proteins. This CRBN ligand forms a critical ternary complex by simultaneously binding the E3 ligase and bringing the target protein into proximity—enabling polyubiquitination and subsequent proteasomal degradation [1] [3]. Unlike traditional inhibitors, this catalytic mechanism allows sub-stoichiometric activity, where a single PROTAC molecule can degrade multiple target proteins [2].
Table 1: Key E3 Ligases Utilized in PROTAC Development
E3 Ligase | Ligand Origin | Key Characteristics | Representative Ligand |
---|---|---|---|
Cereblon (CRBN) | Thalidomide derivatives | High druggability, established safety profiles | Thalidomide-O-PEG6-NHS ester |
VHL (Von Hippel-Lindau) | Hydroxyproline peptides | High binding affinity, rigid structure | VH032, VH298 |
IAPs (cIAP1/XIAP) | Bestatin mimetics | Caspase activation potential | LCL161 analogs |
MDM2 | Nutlin derivatives | p53 pathway activation | RG7112 |
Thalidomide-O-PEG6-NHS ester exemplifies the modular architecture of PROTACs, integrating three essential elements into a single bifunctional molecule:
Table 2: Structural Properties of Thalidomide-O-PEGn-NHS Ester Variants
Compound | Molecular Weight (Da) | PEG Units (n) | Linker Length (Approx.) | Key Applications |
---|---|---|---|---|
Thalidomide-O-PEG2-NHS ester | 531.5 | 2 | ~10 Å | Low-molecular-weight PROTACs [9] |
Thalidomide-O-PEG4-NHS ester | 619.58 | 4 | ~17 Å | Balanced solubility/degradation efficiency [4] |
Thalidomide-O-PEG6-NHS ester | 707.7 | 6 | ~24 Å | sdAb conjugates & challenging targets [1] [3] [7] |
Thalidomide-O-PEG8-NHS ester | ~800 (est.) | 8 | ~31 Å | Maximal solubility/flexibility |
The polyethylene glycol (PEG) spacer in Thalidomide-O-PEG6-NHS ester addresses critical challenges in PROTAC design:
Table 3: Impact of Linker Properties on PROTAC Performance
Linker Type | Degradation Efficiency (DC50) | Solubility (µg/mL) | Cell Permeability | Ideal Use Case |
---|---|---|---|---|
Alkyl (C8) | Moderate to low | <5 | High | Membrane-permeable small molecule PROTACs |
Aromatic (rigid) | Variable (target-dependent) | 10-50 | Moderate | Targets requiring fixed distance/geometry |
PEG6 (flexible) | High (pM-nM DC50 reported) | >100 | Moderate to high | sdAb conjugates & challenging ternary complexes |
PEG12 (long) | Reduced due to entropic penalty | >200 | Low | Extracellular targets/LyTAC applications |
The strategic selection of a PEG6 linker in Thalidomide-O-PEG6-NHS ester balances these physicochemical and biological requirements. Its length is particularly advantageous for degrading complex or aggregated targets like α-synuclein in neurodegenerative models, where the extended spacer enables the sdAb component to access buried epitopes while maintaining CRBN engagement [5]. This versatility explains its adoption in both small-molecule and biologics-based PROTAC development pipelines.
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: